6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline
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Overview
Description
6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the quinazoline family, which is known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzonitrile with 2-chlorobenzaldehyde to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed under reflux conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent by inhibiting specific kinases involved in tumor growth.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline involves the inhibition of specific enzymes and receptors. It targets kinases such as PI3K and Akt, which play crucial roles in cell proliferation and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Known for its anticancer properties via PI3Kα inhibition.
2-thio-containing pyrimidines: These compounds exhibit similar biological activities but differ in their core structure.
Uniqueness
6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C20H14ClN3S |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
6-chloro-4-phenyl-2-(pyridin-2-ylmethylsulfanyl)quinazoline |
InChI |
InChI=1S/C20H14ClN3S/c21-15-9-10-18-17(12-15)19(14-6-2-1-3-7-14)24-20(23-18)25-13-16-8-4-5-11-22-16/h1-12H,13H2 |
InChI Key |
NSMKXPUJIPVXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC4=CC=CC=N4 |
Origin of Product |
United States |
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